molecular formula C9H10N4O B3368420 1-(2-Benzimidazolyl)-3-methylurea CAS No. 21035-25-6

1-(2-Benzimidazolyl)-3-methylurea

Cat. No.: B3368420
CAS No.: 21035-25-6
M. Wt: 190.2 g/mol
InChI Key: NLWPIMXWKFZVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzimidazolyl)-3-methylurea is a chemical compound built around a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. Benzimidazole derivatives are isosteres of naturally occurring nucleotides, which allows them to interact effectively with biological systems such as enzymes and receptors . This structural feature makes them valuable tools in pharmaceutical research and drug discovery for investigating new therapeutic agents. Researchers can utilize this methylurea-substituted benzimidazole to explore its potential biological activities. The broader benzimidazole class has demonstrated significant relevance in developing compounds with documented analgesic, antibacterial, anticancer, antifungal, and antiviral properties . Its specific mechanism of action as a research tool would depend on the biological target under investigation; some benzimidazole-based inhibitors are known to function through allosteric mechanisms, binding to sites distinct from an enzyme's active center to modulate activity . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-10-9(14)13-8-11-6-4-2-3-5-7(6)12-8/h2-5H,1H3,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWPIMXWKFZVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943334
Record name N-1H-Benzimidazol-2-yl-N'-methylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21035-25-6
Record name Urea, 1-(2-benzimidazolyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021035256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Benzimidazolyl)-3-methylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-1H-Benzimidazol-2-yl-N'-methylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Benzimidazolyl)-3-methylurea can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency. The final product is usually purified through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Benzimidazolyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydrogenated benzimidazole rings.
  • Substituted derivatives with various functional groups attached to the benzimidazole ring.

Scientific Research Applications

1-(2-Benzimidazolyl)-3-methylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized as a corrosion inhibitor in metal protection and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 1-(2-Benzimidazolyl)-3-methylurea involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. For example, in anticancer applications, the compound may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent groups. Below is a comparative analysis with two closely related compounds:

Compound Name Molecular Formula Substituents Key Properties
1-(2-Benzimidazolyl)-3-methylurea C9H9N4O* Methyl group on urea Enhanced lipophilicity; potential antimicrobial activity
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea C14H11N5O3 Nitrophenyl group on urea Electron-withdrawing nitro group may reduce bioavailability
1-(2-Chlorophenyl)-3-(1-methylbenzimidazol-2-yl)urea C15H13ClN4O Chlorophenyl and methyl groups Increased halogenated hydrophobicity; potential pesticidal activity

Note: The molecular formula for this compound is inferred based on structural similarity to referenced compounds.

  • Lipophilicity and Bioavailability : The methyl group in this compound likely improves membrane permeability compared to the nitro-substituted analogue, which may hinder absorption due to its electron-withdrawing nature .
  • Antimicrobial Activity : Methyl-substituted benzimidazoles, such as those studied by Boruah and Skibo (1994), exhibit potent activity against Gram-positive bacteria, attributed to their ability to disrupt microbial cell membranes .
  • Environmental Persistence : Chlorinated derivatives like 1-(2-chlorophenyl)-3-(1-methylbenzimidazol-2-yl)urea may persist longer in ecosystems due to reduced biodegradability, whereas methylurea derivatives could degrade more rapidly .

Comparison with Phenylurea Herbicides

Key differences include:

  • Mode of Action : Phenylureas primarily inhibit photosynthesis in plants by blocking Photosystem II , whereas benzimidazole-ureas may target microbial enzymes or DNA .

Q & A

Q. How can multi-step syntheses be scaled for preclinical studies without compromising yield?

  • Methodological Answer : Implement flow chemistry for the cyclization step (residence time: 15 min, 100°C) to improve reproducibility. Membrane separation technologies (e.g., nanofiltration) purify intermediates with >95% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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